
6-Chloro-5-nitropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 and a molecular weight of 186.55. It is used in various organic transformations due to its multiple reactive sites, making it a valuable starting material .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, a study on the enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a valuable chiral synthon used for the synthesis of cholesterol-lowering drugs atorvastatin and rosuvastatin, provides insights into the potential synthesis processes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be studied using various tools. For instance, the KEGG REACTION database contains information about chemical reactions, mostly enzymatic reactions, that can provide insights into the reactions involving this compound .Wissenschaftliche Forschungsanwendungen
6-Cl-5-NO2-PIC is used in a variety of scientific research applications. It is a powerful oxidizing agent and is used in organic synthesis. It is also used in the synthesis of chiral compounds, which are important in the pharmaceutical industry. 6-Cl-5-NO2-PIC is also used in the synthesis of heterocyclic compounds and other organic compounds. Additionally, it is used in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 6-Cl-5-NO2-PIC is not fully understood. It is believed to act as a powerful oxidizing agent and is used in the oxidation of organic compounds. 6-Cl-5-NO2-PIC is also believed to act as a catalyst in the synthesis of chiral compounds. Additionally, it is believed to act as a reducing agent in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-5-NO2-PIC are not fully understood. It is believed to act as a powerful oxidizing agent and is used in the oxidation of organic compounds. 6-Cl-5-NO2-PIC has been shown to act as a catalyst in the synthesis of chiral compounds. Additionally, it is believed to act as a reducing agent in the synthesis of polymers and other materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 6-Cl-5-NO2-PIC for laboratory experiments include its versatility and its ability to act as a powerful oxidizing agent. It is also a relatively inexpensive reagent that is easy to obtain. The main limitation of 6-Cl-5-NO2-PIC is its toxicity. It is a strong oxidizing agent and can cause skin and eye irritation. Additionally, it can be explosive in the presence of certain metals.
Zukünftige Richtungen
For 6-Cl-5-NO2-PIC include further research into its biochemical and physiological effects. Additionally, further research is needed to improve its safety and toxicity profiles. Additionally, research is needed to develop new and improved synthesis methods for 6-Cl-5-NO2-PIC. Finally, research is needed to explore new applications for 6-Cl-5-NO2-PIC, such as its use in the synthesis of chiral compounds.
Synthesemethoden
6-Cl-5-NO2-PIC can be synthesized through a number of methods. The most common method is the Grignard reaction, where a Grignard reagent is reacted with a nitroalkane. The reaction produces an aldehyde, which is then further oxidized to form the 6-Cl-5-NO2-PIC. Another method involves the reaction of a nitroalkane with a metal halide in an aqueous solution. The resulting aldehyde is then further oxidized to form 6-Cl-5-NO2-PIC.
Safety and Hazards
The safety data sheet for 6-chloro-5-hydroxypicolinaldehyde provides important information about its potential hazards. For instance, it is recommended to move the victim into fresh air if inhaled, wash off with soap and plenty of water if it comes into contact with skin, rinse with pure water for at least 15 minutes if it comes into contact with eyes, and seek immediate medical attention if ingested .
Eigenschaften
IUPAC Name |
6-chloro-5-nitropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRORVDGQYVNXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)
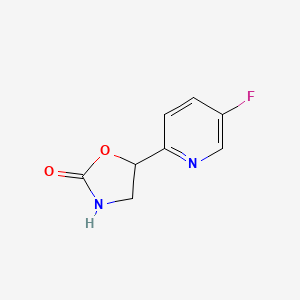
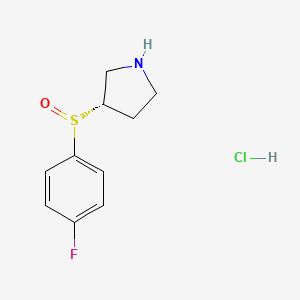
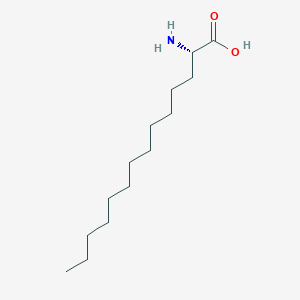

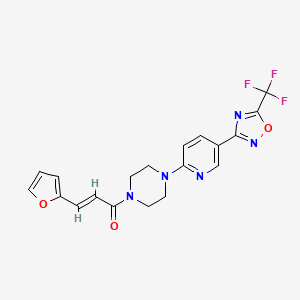
![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)
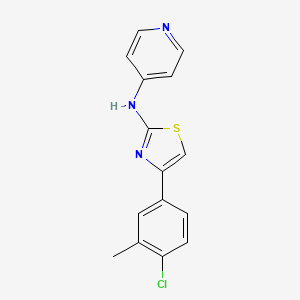
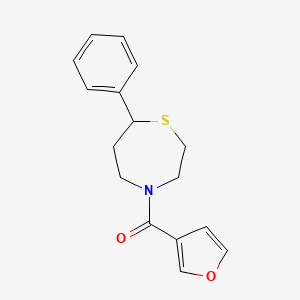

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)
![4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2660570.png)
![2-({2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-1H-indole](/img/structure/B2660572.png)
